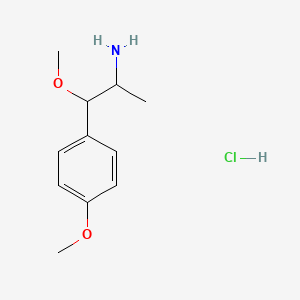

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride

Übersicht

Beschreibung

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its methoxy groups attached to both the phenyl ring and the propan-2-amine structure, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride typically involves the reaction of 4-methoxyphenylacetone with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps including condensation, reduction, and methylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce various amine derivatives[5][5].

Wissenschaftliche Forschungsanwendungen

Chiral Resolution and Synthesis

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride is utilized as a chiral resolving agent. Its ability to form diastereomeric salts with racemic mixtures allows for the separation of enantiomers, which is crucial in the synthesis of pharmaceuticals that require specific stereochemistry for efficacy and safety. For instance, it has been used in the synthesis of drugs like Sitagliptin, an antidiabetic medication, and other compounds such as Elarofiban and CXCR4 antagonists .

Intermediate in Drug Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics enable it to participate in reactions that lead to the formation of biologically active molecules. This includes its role in synthesizing compounds that target specific biological pathways, enhancing therapeutic outcomes .

Synthesis Processes

Recent advancements have improved the synthesis processes for this compound, focusing on efficiency and safety. New methods avoid hazardous reagents and conditions, allowing for higher yields and purities of the final product. The improved processes ensure optical purity above 99%, which is essential for pharmaceutical applications .

Reactivity

The compound exhibits reactivity typical of amines, including nucleophilic substitution and electrophilic aromatic substitution. These reactions can be harnessed to modify its structure further or to create derivatives with enhanced properties .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material. Its well-defined chemical structure allows for its use in developing analytical methods such as chromatography and mass spectrometry. It serves as a calibration standard for quantifying related compounds in complex mixtures .

Case Study: Synthesis of Sitagliptin

A notable case study involves the use of this compound in synthesizing Sitagliptin. The compound was employed as a chiral auxiliary to facilitate the formation of the desired enantiomer through asymmetric synthesis techniques, demonstrating its utility in producing high-purity pharmaceutical compounds .

Case Study: Development of Chiral Catalysts

Another application highlighted is its role in developing chiral catalysts for asymmetric reactions. Research has shown that incorporating this compound into catalytic systems can enhance reaction selectivity and yield, thus expanding its applicability in synthetic organic chemistry .

Wirkmechanismus

The mechanism of action of 1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects. This interaction influences serotonin levels in the brain, which can affect mood and behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyamphetamine: Shares a similar structure but lacks the methoxy group on the propan-2-amine chain.

1-(4-Methoxyphenyl)propan-2-amine: Similar but without the additional methoxy group on the phenyl ring.

Uniqueness

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride is unique due to its dual methoxy groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride, also known as 4-methoxyamphetamine, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its pharmacokinetics, metabolism, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H17NO2 and is classified under the amphetamine derivatives. Its structural characteristics contribute to its biological activity, particularly its interaction with neurotransmitter systems.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of 1-methoxyamphetamine has been studied in various species. Key findings include:

- Absorption : The compound is rapidly absorbed following oral administration.

- Distribution : It exhibits a wide distribution throughout body tissues.

- Metabolism : The primary metabolic pathway involves O-demethylation, leading to the formation of 4-hydroxyamphetamine and other metabolites. Studies have shown significant intersubject variability in metabolism among humans, influenced by genetic factors affecting drug oxidation pathways .

| Species | Metabolites Produced | Percentage Excreted |

|---|---|---|

| Rat | 4-Hydroxyamphetamine (5% free, 60% conjugated), 1-(4'-methoxyphenyl)propan-2-one oxime (5%) | 70-80% |

| Guinea Pig | 4-Hydroxyamphetamine (4% free, 73% conjugated) | 70-80% |

| Human | 4-Hydroxyamphetamine (varied), 1-(4'-methoxyphenyl)propan-2-one oxime | Varies |

Neurotransmitter Interaction

Research indicates that 1-methoxyamphetamine interacts with monoamine neurotransmitter systems, particularly serotonin and norepinephrine. This interaction may contribute to its stimulant effects and potential therapeutic applications in mood disorders.

Antimicrobial Activity

In vitro studies have demonstrated antimicrobial properties of related compounds within the methoxyamphetamine class. For instance, derivatives have shown significant activity against various bacterial strains, suggesting a potential role in treating infections .

Toxicological Profile

Toxicity studies indicate that while the compound exhibits stimulant effects similar to other amphetamines, careful dosage is crucial to minimize adverse effects. The compound's safety profile remains under investigation, particularly regarding long-term exposure and potential for abuse.

Case Studies and Research Findings

Several studies have explored the biological effects of methoxyamphetamine derivatives:

- Study on Metabolic Variability : A study involving human volunteers highlighted significant interindividual differences in metabolite excretion patterns. This variability can impact therapeutic efficacy and safety profiles .

- Antimicrobial Evaluation : Research on structurally related compounds demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against pathogenic isolates .

- Pharmacological Screening : A screening assay for phospholipidosis indicated that certain derivatives could induce pathological responses in cellular models, suggesting a need for further evaluation of their safety profiles .

Eigenschaften

IUPAC Name |

1-methoxy-1-(4-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(12)11(14-3)9-4-6-10(13-2)7-5-9;/h4-8,11H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBMVWYBUNMHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.